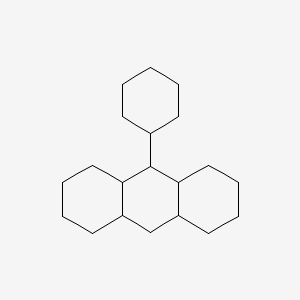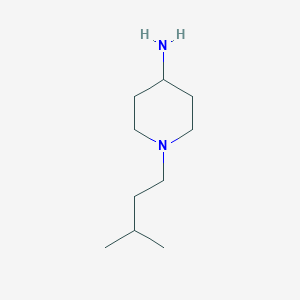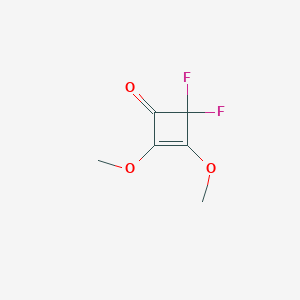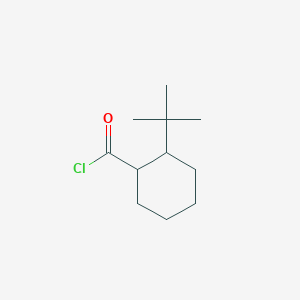
2-tert-Butylcyclohexane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butylcyclohexane-1-carbonyl chloride is an organic compound with the molecular formula C11H19ClO. It is a derivative of cyclohexane, where a tert-butyl group and a carbonyl chloride group are attached to the cyclohexane ring. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical syntheses and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butylcyclohexane-1-carbonyl chloride typically involves the chlorination of 2-tert-butylcyclohexanone. This reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors may also be employed to enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-tert-Butylcyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under basic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH).
Major Products:
Esters and Amides: Formed from nucleophilic substitution reactions.
Alcohols: Resulting from reduction reactions.
Carboxylic Acids: Produced through hydrolysis.
Wissenschaftliche Forschungsanwendungen
2-tert-Butylcyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-tert-Butylcyclohexane-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
2-tert-Butylcyclohexanone: A precursor in the synthesis of 2-tert-Butylcyclohexane-1-carbonyl chloride.
Cyclohexanecarbonyl chloride: Lacks the tert-butyl group, making it less sterically hindered and more reactive.
tert-Butylcyclohexane: Lacks the carbonyl chloride group, making it less reactive towards nucleophiles.
Uniqueness: this compound is unique due to the presence of both the tert-butyl group and the carbonyl chloride group. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. This combination of structural features makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
96188-52-2 |
|---|---|
Molekularformel |
C11H19ClO |
Molekulargewicht |
202.72 g/mol |
IUPAC-Name |
2-tert-butylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C11H19ClO/c1-11(2,3)9-7-5-4-6-8(9)10(12)13/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
BLEFFJIHHNLKDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCCCC1C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




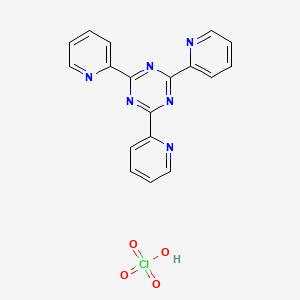


![4-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)benzenemethanamine](/img/structure/B13943187.png)
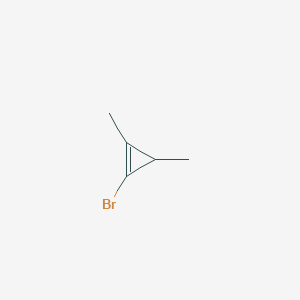
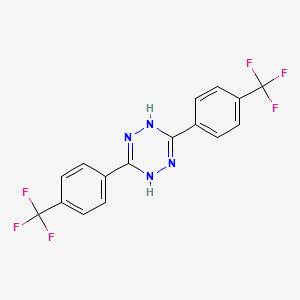
![(3aS)-2-tert-butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate](/img/structure/B13943199.png)

